BENZ(a)ANTHRACENE, 8-HEXYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 8-HEXYL-: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H24 . This compound is characterized by the addition of a hexyl group at the 8th position of the benz[a]anthracene structure. Benz[a]anthracene itself is known for its presence in tobacco smoke and its carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-HEXYL- typically involves the alkylation of benz[a]anthracene. This can be achieved through Friedel-Crafts alkylation, where benz[a]anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-HEXYL- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: BENZ(a)ANTHRACENE, 8-HEXYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert BENZ(a)ANTHRACENE, 8-HEXYL- to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benz[a]anthracene ring system.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 8-HEXYL-. These products can have different physical and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE, 8-HEXYL- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE, 8-HEXYL- involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols . These intermediates can bind to DNA and proteins, causing mutations and other cellular damage . The molecular targets and pathways involved in these processes include DNA adduct formation, oxidative stress, and activation of signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Benz[a]anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Benzo[b]phenanthrene: Another PAH with a similar structure but different biological and chemical properties.
Uniqueness: BENZ(a)ANTHRACENE, 8-HEXYL- is unique due to the presence of the hexyl group, which alters its physical and chemical properties compared to its parent compound and other similar PAHs. This modification can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
63019-34-1 |
---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-hexylbenzo[a]anthracene |
InChI |
InChI=1S/C24H24/c1-2-3-4-5-9-18-11-8-12-20-17-24-21(16-23(18)20)15-14-19-10-6-7-13-22(19)24/h6-8,10-17H,2-5,9H2,1H3 |
InChI-Schlüssel |
MEKZGSBPYQRPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.